molecular formula C15H12Cl2N2O4 B3934074 2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide

Cat. No.: B3934074
M. Wt: 355.2 g/mol
InChI Key: BQQIOCARRUEVTI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide is a synthetic organic compound known for its unique chemical structure and properties It consists of a propanamide backbone with a 2,4-dichlorophenoxy group and a 2-nitrophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-nitroaniline as the primary starting materials.

    Formation of Intermediate: The 2,4-dichlorophenol is reacted with propionyl chloride to form 2-(2,4-dichlorophenoxy)propanoic acid.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)propanoic acid is then reacted with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

    Reduction: 2-(2,4-dichlorophenoxy)-N-(2-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and 2-nitroaniline.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit or activate certain enzymes involved in inflammatory or microbial processes.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide can be compared with similar compounds to highlight its uniqueness:

    2-nitrophenyl 2-(2,4-dichlorophenoxy)propanoate: Similar structure but with an ester linkage instead of an amide bond.

    2-nitrophenyl 4-(2,4-dichlorophenoxy)butanoate: Similar structure but with a butanoate backbone instead of a propanoate backbone.

Uniqueness

    Amide Bond: The presence of an amide bond in this compound provides different chemical reactivity and biological activity compared to ester analogs.

    Nitro Group: The nitro group offers unique opportunities for further chemical modifications and potential biological activities.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9(23-14-7-6-10(16)8-11(14)17)15(20)18-12-4-2-3-5-13(12)19(21)22/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQIOCARRUEVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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